Ethyl 3-(2,2-dimethyl-1,3-dioxan-5-yl)prop-2-enoate
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Overview
Description
Ethyl 3-(2,2-dimethyl-1,3-dioxan-5-yl)prop-2-enoate is an organic compound with the molecular formula C11H18O4 and a molecular weight of 214.258 g/mol . This compound is characterized by the presence of a dioxane ring and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,2-dimethyl-1,3-dioxan-5-yl)prop-2-enoate typically involves the reaction of 2,2-dimethyl-1,3-dioxane-5-carbaldehyde with ethyl acrylate in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,2-dimethyl-1,3-dioxan-5-yl)prop-2-enoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 3-(2,2-dimethyl-1,3-dioxan-5-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,2-dimethyl-1,3-dioxan-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions and reagents used . Its dioxane ring and ester group play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate: Similar structure but with a dioxolan ring instead of a dioxane ring.
Ethyl 3-(2,2-dimethyl-1,3-dioxan-4-yl)prop-2-enoate: Similar structure but with a different substitution pattern on the dioxane ring.
Uniqueness
Ethyl 3-(2,2-dimethyl-1,3-dioxan-5-yl)prop-2-enoate is unique due to its specific dioxane ring structure and the position of the ester group, which confer distinct reactivity and properties compared to similar compounds .
Properties
CAS No. |
141081-71-2 |
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Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl 3-(2,2-dimethyl-1,3-dioxan-5-yl)prop-2-enoate |
InChI |
InChI=1S/C11H18O4/c1-4-13-10(12)6-5-9-7-14-11(2,3)15-8-9/h5-6,9H,4,7-8H2,1-3H3 |
InChI Key |
PYTUHSZJDMXFHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1COC(OC1)(C)C |
Origin of Product |
United States |
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